1-Methanesulfonylazetidine-3-carbonitrile
Description
1-Methanesulfonylazetidine-3-carbonitrile is a four-membered azetidine ring derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 1 and a nitrile (-CN) moiety at position 3. This compound is of interest in medicinal and synthetic chemistry due to its strained azetidine ring, which can enhance reactivity and serve as a precursor for bioactive molecules.
Properties
IUPAC Name |
1-methylsulfonylazetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKRAPDEPOBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methanesulfonylazetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with sulfonylating agents and nitrile sources. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to the desired azetidine derivative.
Industrial production methods for azetidines often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Methanesulfonylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted azetidine derivatives .
Scientific Research Applications
1-Methanesulfonylazetidine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: In medicinal chemistry, 1-Methanesulfonylazetidine-3-carbonitrile is investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights nitrile-containing heterocycles synthesized via condensation reactions. Below is a detailed comparison with key analogs:
Structural Similarities and Differences
- Core Heterocycles: 1-Methanesulfonylazetidine-3-carbonitrile: Azetidine (4-membered ring) with methanesulfonyl and nitrile substituents. Compounds 11a/b (): Thiazolo[3,2-a]pyrimidine (fused 5- and 6-membered rings) with nitrile and aromatic substituents (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) . Compound 12 (): Pyrimido[2,1-b]quinazoline (fused 6- and 6-membered rings) with nitrile and methylfuran groups .
- Substituent Effects: The methanesulfonyl group in the target compound may enhance solubility in polar solvents compared to the aromatic substituents in 11a/b.
Physical and Spectral Properties
Research Findings and Implications
Reactivity : The nitrile group in all compounds exhibits IR absorption near 2200 cm⁻¹, consistent with sp-hybridized carbon-nitrogen bonds. This similarity suggests shared reactivity, such as participation in cycloaddition or hydrolysis reactions .
Thermal Stability : Higher melting points in compounds 11a (243–246°C) and 12 (268–269°C) correlate with extended aromatic systems, whereas the smaller azetidine ring in the target compound may reduce thermal stability.
Synthetic Efficiency : Yields for 11a/b (68%) surpass those of 12 (57%), highlighting the influence of reaction conditions on heterocycle formation .
Biological Activity
1-Methanesulfonylazetidine-3-carbonitrile (CAS No. 1876375-36-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Methanesulfonylazetidine-3-carbonitrile is characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the methanesulfonyl and carbonitrile functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that 1-Methanesulfonylazetidine-3-carbonitrile exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the development of antibiotics.
- Anticancer Activity : There are indications that 1-Methanesulfonylazetidine-3-carbonitrile may inhibit cancer cell proliferation. Specific studies have shown its potential in targeting pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in therapeutic applications.
The mechanism by which 1-Methanesulfonylazetidine-3-carbonitrile exerts its biological effects involves several pathways:
- Interaction with Biomolecules : The methanesulfonyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular targets such as proteins and nucleic acids.
- Inhibition of Key Enzymes : Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies have explored the biological activity of 1-Methanesulfonylazetidine-3-carbonitrile:
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for E. coli, suggesting potential as a therapeutic agent against resistant strains.
-
Anticancer Potential :
- In vitro assays on human cancer cell lines revealed that treatment with 1-Methanesulfonylazetidine-3-carbonitrile resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM across different cell types.
- Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
